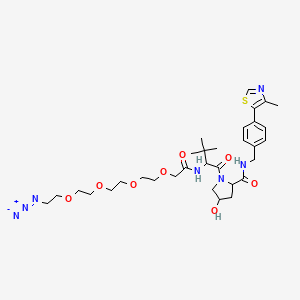

VH032-Peg4-N3

Description

Properties

IUPAC Name |

1-[2-[[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N7O8S/c1-22-28(48-21-35-22)24-7-5-23(6-8-24)18-34-30(42)26-17-25(40)19-39(26)31(43)29(32(2,3)4)37-27(41)20-47-16-15-46-14-13-45-12-11-44-10-9-36-38-33/h5-8,21,25-26,29,40H,9-20H2,1-4H3,(H,34,42)(H,37,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMONCFLONVNNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N7O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization of Vh032 Peg4 N3

Synthetic Pathways for the (S,R,S)-AHPC VHL Ligand Component

The core of the VHL-binding moiety in VH032-Peg4-N3 is the (S,R,S)-AHPC ligand, also known as VH032 amine. acs.orgnih.gov The synthesis of this complex stereospecific molecule is a critical step and has been the subject of significant process development to enable the rapid construction of PROTAC libraries. acs.org Retrosynthetic analysis shows that the VH032 amine is assembled from four primary building blocks: a leucine (B10760876) derivative, a hydroxyproline (B1673980) derivative, a substituted benzylamine, and a methylthiazole group. nih.gov

Several synthetic routes have been established, often converging on the key intermediate (4-(4-methylthiazol-5-yl)phenyl)methanamine. nih.govrsc.org This intermediate can be formed through methods such as Suzuki-Miyaura cross-coupling, benzonitrile (B105546) reduction, or palladium-catalyzed C-H arylation of 4-methylthiazole. rsc.org The subsequent steps involve sequential amide bond formations to connect the building blocks. rsc.org

Design and Incorporation of the Tetraethylene Glycol (PEG4) Linker in Conjugates

The tetraethylene glycol (PEG4) chain serves as the linker in this compound, connecting the (S,R,S)-AHPC VHL ligand to the reactive azide (B81097) group. The design of the linker is a critical aspect of PROTAC development, as its length, composition, and flexibility significantly influence the physicochemical properties and biological activity of the final molecule.

The incorporation of the PEG4 linker onto the VHL ligand is typically achieved through standard amide bond coupling reactions. This involves using a pre-synthesized, bifunctional PEG4 linker that has a reactive group at each end. For instance, a PEG4 linker with a terminal carboxylic acid can be activated and coupled to the primary amine of the (S,R,S)-AHPC ligand (VH032 amine). glpbio.com Conversely, a PEG4 linker with a terminal amine can be coupled to an activated carboxylic acid on a modified VHL ligand. rsc.orgacs.org This modular approach allows for the straightforward synthesis of various ligand-linker conjugates.

| Property | Advantage | Reference |

|---|---|---|

| Hydrophilicity | Improves aqueous solubility and cell permeability. | a2bchem.comresearchgate.net |

| Biocompatibility | Generally well-tolerated in biological systems. | a2bchem.com |

| Defined Length | Allows for precise control and systematic optimization of linker length. | researchgate.netnih.gov |

| Flexibility | Provides conformational freedom to facilitate optimal ternary complex formation. | a2bchem.com |

| Chemical Versatility | Can be readily functionalized with various reactive groups for conjugation. | a2bchem.comresearchgate.net |

Strategic Utility of the Terminal Azide Group in Modular Synthesis

The terminal azide group (-N3) on this compound is a strategically placed functional group that serves as a chemical handle for the modular assembly of PROTACs. Its primary utility lies in its ability to participate in highly efficient and specific "click chemistry" reactions. nih.govnih.gov

The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that joins an azide with a terminal alkyne to form a stable 1,2,3-triazole ring. rsc.org This reaction possesses several features that make it ideal for the final-stage assembly of complex molecules like PROTACs:

High Yield: The reaction proceeds with high efficiency, often approaching quantitative yields.

Specificity: The azide and alkyne groups are mutually reactive and generally inert to other functional groups present in complex biological molecules, eliminating the need for extensive protecting group strategies. rsc.org

Mild Conditions: The reaction can be carried out in a variety of solvents, including aqueous solutions, and at room temperature, which is compatible with sensitive biomolecules. rsc.org

Modular Assembly: It allows for a convergent synthesis strategy where the VHL ligand-linker fragment (this compound) and a target protein ligand bearing an alkyne group are synthesized separately and then "clicked" together in a final, reliable step. nih.gov

This modular approach greatly accelerates the synthesis of PROTAC libraries, where variations in the target ligand, linker length, or attachment points can be rapidly explored to identify the most potent degrader molecules. nih.gov The azide group can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with strained alkynes like DBCO or BCN, which proceed without a copper catalyst and are valuable for biological applications. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most common reaction. | rsc.org |

| Product | Forms a stable, chemically robust 1,4-disubstituted 1,2,3-triazole linkage. | rsc.org |

| Efficiency | High yielding and regiospecific. | rsc.org |

| Orthogonality | Azide and alkyne groups are bio-orthogonal and do not react with most other functional groups. | rsc.org |

| Application | Enables the rapid and efficient modular assembly of PROTAC libraries from distinct building blocks. | nih.gov |

Advanced Synthetic Methodologies for this compound Analogues

The development of analogues of this compound is essential for optimizing the performance of PROTACs. Advanced synthetic methodologies focus on creating structural diversity by modifying each of the three key components: the VHL ligand, the PEG linker, and the terminal functional group.

VHL Ligand Modification: The (S,R,S)-AHPC core can be modified to improve binding affinity or alter ternary complex geometry. For example, analogues such as Me-VH032, which contains a chiral benzylic amine, have been synthesized and shown to have different binding properties. rsc.org Unified synthetic strategies have been developed that allow for the efficient, late-stage preparation of either VH032 or Me-VH032 from common intermediates, facilitating the exploration of ligand structure. rsc.org

Linker Variation: The modular nature of the synthesis allows for the straightforward substitution of the PEG4 linker with linkers of different lengths (e.g., PEG3) or compositions (e.g., alkyl chains). nih.gov This is critical, as linker length and rigidity are key determinants of PROTAC efficacy. nih.gov Commercially available, bifunctional linkers of various types can be readily incorporated to generate a diverse library of conjugates.

Terminal Group Alteration: While the azide is highly useful for click chemistry, analogues of this compound can be synthesized with other terminal functional groups for alternative conjugation strategies. For example, synthesizing a version with a terminal carboxylic acid (VH032-Peg4-COOH) or a terminal amine (VH032-Peg4-NH2) allows for standard amide bond coupling to protein ligands. glpbio.comrsc.org This flexibility in the terminal reactive handle expands the range of chemical reactions that can be used to assemble the final PROTAC.

The continuous improvement of synthetic routes, such as the development of chromatography-free methods for the VHL ligand, underpins these advanced methodologies. acs.org Such process improvements make the key building blocks more accessible, thereby accelerating the design-synthesis-test cycle for discovering novel and effective protein degraders. acs.orgnih.gov

Molecular and Cellular Mechanisms of Vh032 Peg4 N3 Mediated Degradation

E3 Ubiquitin Ligase Recruitment by the VH032 Moiety

The VH032 component of VH032-Peg4-N3 is specifically designed to bind to the von Hippel-Lindau (VHL) protein. VHL is a crucial substrate receptor subunit of the Cullin2-RING-VHL (CRL2VHL) E3 ubiquitin ligase complex, a key player in protein ubiquitination and degradation nih.govtandfonline.commedchemexpress.comglpbio.commdpi.com.

VH032 acts as a high-affinity ligand for the VHL protein nih.govmdpi.comnih.gov. Its design was informed by structural studies of the interaction between VHL and its natural substrate, Hypoxia-Inducible Factor 1-alpha (HIF-1α) nih.govtandfonline.comnih.gov. VH032 specifically targets the hydroxyproline (B1673980) (Hyp) binding pocket of VHL, effectively mimicking the binding mode of HIF-1α nih.govtandfonline.comnih.gov. This specific engagement ensures that the CRL2VHL E3 ligase complex is precisely directed towards the target protein when this compound is part of a PROTAC.

The binding affinity of VH032 to VHL is characterized by specific molecular interactions that have been elucidated through structure-based design nih.govtandfonline.commdpi.com. The core scaffold of VH032 includes a hydroxyproline (Hyp) derivative, which is critical for interacting with the Hyp binding site on VHL nih.govtandfonline.comnih.gov. Further interactions are mediated by a phenyl group connected to a methyl thiazole (B1198619) moiety and a tert-leucine group, which occupy specific pockets within the VHL protein nih.govtandfonline.com. The precise arrangement of these chemical groups within the VHL binding site contributes to the nanomolar binding affinity observed for VH032 and its derivatives nih.govmdpi.comnih.gov. For instance, VH032 exhibits a dissociation constant (Kd) of 185 nM for VHL nih.govtandfonline.commdpi.com. Related VHL ligands, such as VH298 and VH101, demonstrate even tighter binding with Kd values of 52 nM and 16 nM, respectively nih.govmdpi.comnih.gov.

Table 1: Binding Affinities of VH032 and Related VHL Ligands

| Compound Name | Binding Affinity (Kd or Ki) | Target | Reference |

|---|---|---|---|

| VH032 | 185 nM (Kd) | VHL | nih.govtandfonline.commdpi.com |

| VH298 | 52 nM (Kd) | VHL | nih.govmdpi.comnih.gov |

| VH101 | 16 nM (Kd) | VHL | nih.govmdpi.comnih.gov |

| MZ1 (PROTAC) | 6.3 nM (Ki) | VHL | nih.gov |

Ternary Complex Formation and Its Structural Dynamics

When this compound is part of a PROTAC molecule, it facilitates the formation of a ternary complex, which is the critical intermediate for protein degradation.

The PEG4 linker in this compound serves as a flexible and hydrophilic tether connecting the VHL-binding moiety (VH032) to a ligand that binds the protein of interest (POI). Polyethylene (B3416737) glycol (PEG) linkers are widely utilized in PROTAC design due to their ability to enhance water solubility and modulate cell permeability precisepeg.combiochempeg.comfrontiersin.org. The length and composition of the linker, such as the four-unit PEG chain in this compound, are crucial for orienting the E3 ligase and the POI optimally. This precise spatial arrangement promotes favorable protein-protein interactions (PPIs) between VHL and the POI, a prerequisite for efficient ubiquitination precisepeg.comfrontiersin.orgchemrxiv.org. The azide (B81097) group at the terminus of the PEG4 linker in this compound allows for facile conjugation to the POI ligand via click chemistry, enabling the construction of functional PROTACs medchemexpress.commedchemexpress.com.

The formation of a stable and functional ternary complex (VHL-PROTAC-POI) is paramount for effective protein degradation. This complex requires specific conformational arrangements that bring the catalytic machinery of the E3 ligase into close proximity with the target protein frontiersin.orgfrontiersin.orgtocris.comacs.org. The linker's flexibility and length play a significant role in achieving these conformations, allowing the VHL E3 ligase to efficiently access and ubiquitinate the POI precisepeg.comfrontiersin.orgchemrxiv.org. Favorable electrostatic and hydrophobic interactions between the POI and VHL within the ternary complex can lead to positive cooperativity, enhancing the stability and productivity of the complex, which is essential for robust ubiquitination frontiersin.org.

Ubiquitin-Proteasome System (UPS) Pathway Engagement

The ultimate outcome of the ternary complex formation is the engagement of the Ubiquitin-Proteasome System (UPS) for targeted protein degradation medchemexpress.comfrontiersin.orgacs.orgnih.gov.

Upon the formation of the ternary complex, the VHL E3 ligase complex catalyzes the attachment of multiple ubiquitin molecules to the target protein frontiersin.orgacs.orgnih.gov. This poly-ubiquitination serves as a signal for the 26S proteasome, a large multi-subunit protease complex within the cell. The proteasome recognizes the ubiquitinated target protein, unfolds it, and degrades it into smaller peptides frontiersin.orgnih.gov. This process effectively removes the target protein from the cell, thereby modulating its function or eliminating it entirely. The catalytic nature of this degradation process, driven by the E3 ligase, means that a single PROTAC molecule can lead to the degradation of multiple target protein molecules tocris.com.

Table 2: Example PROTAC Degradation Potency (Utilizing VH032-based Ligands)

| PROTAC Example | Target Protein Family | Potency Metric | Value | Reference |

|---|---|---|---|---|

| MZ1 | BET proteins | DC50 | < 100 nM | mdpi.com |

Preclinical Research Applications and Functional Outcomes of Vh032 Peg4 N3 Based Protacs

Degron Development and Target Protein Specificity

The modular nature of PROTACs constructed from VH032-Peg4-N3 allows for the development of specific degraders by conjugating it to various ligands that target distinct proteins of interest.

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are crucial regulators of gene transcription and are implicated in cancer and inflammatory diseases. nih.govresearchgate.net VH032-based PROTACs have been successfully developed to induce the degradation of these proteins.

One of the pioneering BET-targeting PROTACs, MZ1, was created by linking the pan-BET inhibitor JQ1 to a VHL ligand. researchgate.net A structurally analogous compound, MZ2, incorporates a longer PEG4 linker, similar to the one in this compound. nih.gov Studies on these molecules revealed that while JQ1 inhibits all BET proteins, the resulting PROTACs can induce unexpectedly selective degradation. For instance, MZ1 potently and rapidly triggers the removal of BRD4 over BRD2 and BRD3 in HeLa cells. nih.govresearchgate.net All tested PROTACs in this series demonstrated the ability to completely remove BRD4 after 24 hours of treatment, whereas the degradation of BRD2 and BRD3 was incomplete. nih.gov

Further innovation led to the design of trivalent PROTACs, such as SIM1, which consists of a bivalent BET inhibitor connected to the VH032 VHL ligand via a branched linker containing PEG units. chemrxiv.orgnih.gov This trivalent design enhances degradation efficacy through increased avidity and cooperativity. nih.gov SIM1 was identified as an exceptionally potent BET degrader, achieving low picomolar degradation of all family members, with a unique preference for BRD2, followed by BRD4 and BRD3, in acute myeloid leukemia (AML) MV4;11 cells. nih.gov

| Compound | Target Ligand | Linker Moiety | Key Finding | Cell Line | Reference |

|---|---|---|---|---|---|

| MZ1 | JQ1 | PEG3 | Potent, rapid, and selective degradation of BRD4 over BRD2/BRD3. | HeLa | researchgate.net |

| MZ2 | JQ1 | PEG4 | Showed a weaker degradation effect compared to MZ1 but still achieved complete BRD4 removal. | HeLa | nih.gov |

| SIM1 | Bivalent BET Inhibitor | Branched PEG | Low picomolar BET degrader with preference for BRD2 > BRD4 > BRD3. | MV4;11 | nih.gov |

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme involved in DNA repair, making it a significant target in cancer therapy, particularly for tumors with BRCA mutations. nih.govgluetacs.com PROTACs utilizing VHL ligands have been designed to induce PARP1 degradation, offering an alternative therapeutic strategy to inhibition.

In one study, a series of nitrogen heterocyclic PROTACs were designed, resulting in the identification of degrader D6. This compound proved to be a potent PARP1 degrader with a DC₅₀ (concentration for 50% degradation) of 25.23 nM and exhibited high selectivity. nih.gov Another research effort developed a PARP1-targeting PROTAC named 180055, which is based on the PARP inhibitor rucaparib (B1680265) and a VHL E3 ubiquitin ligase ligand. This molecule was shown to efficiently and reversibly degrade PARP1 in various cell types. gluetacs.com A key advantage of such degraders is the potential to minimize the "DNA trapping" effect associated with some PARP inhibitors, which can contribute to toxicity. gluetacs.com The degrader 180055 effectively kills BRCA-mutated tumors while demonstrating high safety in preclinical assessments. gluetacs.com

| Compound | Target Ligand | Key Finding | DC₅₀ | Reference |

|---|---|---|---|---|

| D6 | Nitrogen Heterocycle | Potent and highly selective PARP1 degrader. | 25.23 nM | nih.gov |

| 180055 | Rucaparib | Efficiently and reversibly degrades PARP1; reduces DNA trapping effect. | Not Reported | gluetacs.com |

The this compound chemical tool is inherently adaptable for targeting a wide array of proteins. The PROTAC strategy allows for any protein for which a suitable binding ligand exists to be potentially targeted for degradation. researchgate.net By replacing the BET or PARP1 ligand with a ligand for a different protein of interest (POI), the degradation machinery can be redirected. This plug-and-play approach has positioned PROTACs as a powerful technology for exploring the function of previously "undruggable" proteins that may lack an active site amenable to traditional inhibition but possess a binding pocket. nih.govnih.gov Research has expanded to develop VH032-based PROTACs for numerous other targets in oncology and beyond, including kinases and nuclear receptors, demonstrating the broad applicability of this VHL-recruiting building block. researchgate.net

Cellular Response and Phenotypic Alterations Induced by Protein Degradation

The targeted removal of proteins via this compound-based PROTACs induces significant changes in cellular signaling and function, leading to distinct phenotypic outcomes in preclinical models.

Degradation of BRD4 leads to profound effects on transcriptional programs. BRD4 is essential for recruiting transcriptional regulatory complexes to acetylated chromatin, controlling genes involved in cell cycle progression and proliferation. nih.gov Its removal by PROTACs disrupts these functions, leading to the downregulation of key oncogenes and cell cycle regulators. researchgate.net

The degradation of PARP1 directly impacts the DNA damage response pathway. By removing PARP1, PROTACs impair the repair of single-strand DNA breaks. gluetacs.com In cells with compromised homologous recombination repair (e.g., due to BRCA mutations), this leads to an accumulation of double-strand breaks that cannot be repaired, a concept known as synthetic lethality. gluetacs.com Furthermore, proteomic studies of the PARP1 degrader D6 revealed that its antitumor mechanism involves intensifying DNA damage by intercepting the CDC25C-CDK1 axis, which is critical for cell cycle transition, thereby halting cell cycle progression. nih.gov

The cellular changes induced by these PROTACs translate into potent functional outcomes in disease models.

In cancer cell lines, BET degraders have demonstrated powerful anti-cancer activity. nih.gov The trivalent PROTAC SIM1, for example, showed more sustained and higher degradation efficacy compared to bivalent PROTACs, which led to more potent anti-cancer activity across multiple cell lines. chemrxiv.orgnih.gov In 22Rv1 prostate cancer cells, treatment with SIM1 led to substantial cell death, as indicated by the cleavage of PARP, a marker of apoptosis. chemrxiv.org

PARP1 degraders have also shown significant promise. The degrader D6 exhibited strong cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line, with an IC₅₀ of 1.04 µM. nih.gov The degrader 180055 was shown to effectively kill BRCA-mutated tumors, highlighting its potential as a therapeutic agent that leverages the synthetic lethality strategy. gluetacs.com These findings underscore the therapeutic potential of using this compound-based PROTACs to eliminate disease-driving proteins in various preclinical cancer models.

Comparative Analysis with Other PROTAC Modalities Employing Distinct E3 Ligase Recruiters

Proteolysis-targeting chimeras (PROTACs) constructed using the this compound chemical moiety function by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a target protein, thereby inducing its degradation. nih.govresearchgate.net The selection of the E3 ligase recruiter is a critical decision in PROTAC design, as it profoundly influences the degrader's potency, selectivity, and applicable cell types. The two most utilized E3 ligases in PROTAC development are VHL and Cereblon (CRBN). researchgate.netnih.govnih.gov A comparative analysis of VH032-based PROTACs with those recruiting other ligases, primarily CRBN, offers valuable insights into the functional outcomes of these different modalities.

A direct comparison can be made using the well-characterized bromodomain and extra-terminal domain (BET) protein degrader, MZ1. nih.gov MZ1 is a VHL-recruiting PROTAC that incorporates a VH032-derived ligand and the BET inhibitor JQ1. nih.govnih.gov Its functional outcomes can be contrasted with CRBN-recruiting BET degraders like dBET1 and ARV-825, which pair JQ1 or a related inhibitor with CRBN ligands such as pomalidomide (B1683931) or thalidomide (B1683933). nih.govresearchgate.net

Degradation Potency and Efficacy

Preclinical studies consistently demonstrate that both VHL and CRBN-recruiting PROTACs can induce potent and rapid degradation of target proteins. However, their relative performance can vary significantly depending on the target protein and the cellular context.

For instance, in studies targeting BET proteins, the VHL-based degrader MZ1 has shown exceptional potency. In HeLa cells, MZ1 induced the removal of over 90% of all BET proteins at concentrations down to 1 µM. nih.gov In contrast, the CRBN-based degrader ARV-825 demonstrated a half-maximal degradation concentration (DC50) of less than 1 nM in Burkitt's lymphoma cell lines. axonmedchem.com Another study in T-cell acute lymphoblastic leukemia (T-ALL) cell lines found that ARV-825 had a superior cytotoxic effect compared to the VHL-based dBET1. nih.gov

However, the activity of CRBN-dependent PROTACs like dBET1 has been observed to be more variable across different cancer cell line panels compared to the VHL-based MZ1. nih.govresearchgate.net This suggests that CRBN-dependent degradation may be more sensitive to the specific cellular environment. nih.gov Research profiling 56 cancer cell lines found that while VHL-based PROTACs demonstrated broad utility, the activity of CRBN-based degraders was frequently suppressed, sometimes due to low CRBN expression or inactivating mutations. nih.govresearchgate.netresearchgate.net This highlights a key difference: the expression level and functional status of the recruited E3 ligase within the target cells are paramount for PROTAC efficacy. researchgate.netnih.gov

| PROTAC | E3 Ligase Recruited | Target | Cell Line | Reported DC50 | Reported Dmax (Maximal Degradation) |

|---|---|---|---|---|---|

| MZ1 | VHL | BRD4 | HeLa | ~100-500 nM | >90% |

| dBET1 | CRBN | BRD4 | Jurkat | ~3 µM | Significant degradation |

| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma | <1 nM | Not specified |

| MZ1 | VHL | BRD4 | AML (Kasumi-1) | Not specified | Effective degradation |

Selectivity Profile

An unexpected and significant functional outcome observed with some VH032-based PROTACs is enhanced selectivity for specific members within a protein family. The VHL-recruiting degrader MZ1, for example, preferentially degrades BRD4 over the highly homologous BRD2 and BRD3 proteins, especially at lower concentrations. nih.gov This selectivity is noteworthy because the parent inhibitor, JQ1, binds to the bromodomains of all three proteins without significant preference. nih.gov The prevailing hypothesis is that the selectivity of MZ1 arises not from binding affinity but from the geometry of the ternary complex (VHL-MZ1-BRD4), which may favor the presentation of surface lysine (B10760008) residues on BRD4 for more efficient polyubiquitination compared to those on BRD2 and BRD3. nih.gov

In contrast, CRBN-based BET degraders like ARV-825 tend to induce robust degradation of BRD2, BRD3, and BRD4 more uniformly. nih.gov This difference in selectivity profiles between VHL and CRBN-based modalities underscores that the choice of E3 ligase can fundamentally alter the degrader's specificity, enabling a level of fine-tuning not achievable with traditional inhibitors.

Dependence on E3 Ligase Expression and Cellular Context

The efficacy of any PROTAC is contingent on the presence and activity of its target E3 ligase in the cell. nih.gov VHL-based PROTACs, for instance, are ineffective in cell lines where VHL is mutated or lost, such as certain renal cell carcinomas. nih.govresearchgate.net Similarly, the activity of CRBN-based PROTACs correlates with CRBN expression levels and is diminished in cells with low expression or inactivating mutations. researchgate.net

Some studies suggest that VHL is more broadly and consistently expressed across diverse tumor types, potentially giving VHL-based PROTACs a wider range of applicability compared to CRBN-based ones, which may have reduced activity in specific cancer types like lung and colon cancer due to lower CRBN expression. researchgate.net This differential expression profile can be exploited; for example, a VHL-based PROTAC targeting BCL-xL was shown to have reduced toxicity in platelets, where VHL expression is naturally low.

Ultimately, the comparative analysis reveals that neither VHL nor CRBN is universally superior. The optimal choice of E3 ligase recruiter depends on the specific therapeutic goal, the target protein, and the biological context of the disease. VH032-based PROTACs offer a powerful modality that, in certain cases, can provide unique selectivity profiles and broad applicability, while CRBN-based PROTACs may offer greater potency in cellular contexts where Cereblon is robustly expressed and active.

Structure Activity Relationship Sar Studies and Linker Optimization for Vh032 Peg4 N3 Analogues

Influence of PEG Linker Length on Degradation Efficiency and Specificity

Comparative Analysis with Shorter (e.g., PEG1, PEG2, PEG3) and Longer (e.g., PEG5) Linkers

The optimal linker length is highly dependent on the specific E3 ligase and target protein ligands involved. While a general trend suggests that linkers that are too short can hinder ternary complex formation due to steric clashes, and linkers that are too long can also reduce efficiency, specific findings vary.

For CRBN-recruiting PROTACs, intermediate PEG linker lengths have sometimes shown reduced degradation potency compared to shorter or longer linkers, a phenomenon not always replicated in VHL-based systems nih.gov. However, in VHL-based PROTACs, potency generally decreases as linker length increases nih.gov.

Studies on TBK1 and VHL PROTACs indicated that linkers shorter than 12 atoms exhibited no apparent activity, whereas longer linkers demonstrated robust degradation potential scielo.brexplorationpub.comexplorationpub.com. Generally, longer linkers are associated with higher degradation efficiency explorationpub.comexplorationpub.commtoz-biolabs.com.

Specific investigations into HDAC degradation revealed a remarkable loss of activity with a PEG4 linker, while PEG3 and PEG5 linkers maintained potent degradation nih.gov. This highlights the critical impact of even minor changes in linker length.

In some instances, shorter linkers have been observed to lead to more pronounced degradation for matched pairs, suggesting a complex interplay between linker length and specific ligand conformations acs.org.

PEG linkers are known to enhance water solubility, which can positively influence cell permeability and oral absorption jenkemusa.com.

| Linker Length (PEG Units) | Observed Effect on Degradation Efficiency/Potency | Reference(s) |

| PEG3 | Preferred linker length (MD simulations) nih.gov; Potent for HDAC degradation nih.gov | nih.gov, nih.gov |

| PEG4 | Complete loss of HDAC degradation activity nih.gov | nih.gov |

| PEG5 | Potent for HDAC degradation nih.gov | nih.gov |

| <12 atoms (e.g., alkyl) | No apparent activity for TBK1/VHL PROTACs scielo.brexplorationpub.comexplorationpub.com | scielo.brexplorationpub.comexplorationpub.com |

| >12 atoms (e.g., PEG) | Robust degradation potential scielo.brexplorationpub.comexplorationpub.com | scielo.brexplorationpub.comexplorationpub.com |

| 16-atom PEG | More potent than 9-atom linker for ER degraders nih.gov | nih.gov |

| Shorter linkers | More pronounced degradation in matched pairs acs.org | acs.org |

Stereochemical Considerations and Positional Isomerism within the Linker and Ligand

Stereochemistry is paramount for the proper interaction of VHL ligands with the E3 ligase. The (S,R,S) configuration of the hydroxyproline (B1673980) (Hyp) moiety in VH032 is critical for its binding to VHL. Inversion of this stereochemistry at the hydroxyproline residue abolishes VHL binding and subsequent PROTAC activity rsc.orgmdpi.com. For instance, the (3R,4S) epimer of fluoro-hydroxyproline (F-Hyp) was stereoselectively recognized by VHL, leading to potent protein degradation despite weaker binding affinity to VHL itself mdpi.com.

Impact of Terminal Functionalization on Conjugation and Biological Activity

The terminal functional group of the linker dictates the chemical strategy for conjugating the VHL ligand to the target protein ligand. Common terminal functional groups employed in VH032-based PROTACs include azides, amines, and carboxylic acids, each offering distinct advantages for synthetic chemistry.

Azide (B81097) versus Amine and Carboxylic Acid Functional Groups

Azide (-N3): Terminal azide groups are highly valuable for their utility in click chemistry reactions, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are efficient and biocompatible, allowing for the conjugation of the VHL ligand-linker unit to alkyne-functionalized target protein ligands medchemexpress.comacs.orgmedchemexpress.com. VH032-Peg4-N3 itself features a terminal azide group, indicating its design for click chemistry conjugation.

Amine (-NH2): Primary amine groups serve as versatile handles for conjugation, typically via amide bond formation with activated carboxylic acids or other electrophilic moieties on the target protein ligand medchemexpress.comacs.orgbroadpharm.comusbio.co.kr. The base VH032 ligand is often available as an amine derivative, such as (S,R,S)-AHPC-NH2 lumiprobe.commedchemexpress.comselleckchem.comadooq.comselleck.co.jp.

Carboxylic Acid (-COOH): Terminal carboxylic acids are readily activated for amide coupling with amine-functionalized molecules, providing another robust method for PROTAC assembly medchemexpress.comacs.orgusbio.co.krtocris.comrndsystems.com.

Other functional groups, such as NHS esters, are also employed for direct conjugation to primary amines on target molecules bpsbioscience.com. The choice of terminal functionalization is primarily driven by the synthetic strategy and the available functional groups on the target protein ligand.

Modifications of the (S,R,S)-AHPC VHL Ligand Moiety for Modulated Interactions

The core (S,R,S)-AHPC structure, derived from VH032, is the foundation for VHL binding. However, modifications to this scaffold have been extensively explored to fine-tune its interaction with VHL, thereby influencing PROTAC potency and selectivity.

Aliphatic and Aromatic Substitutions: Alterations in the hydrophobic pocket of VHL have been achieved through modifications. For instance, increasing the size of the aliphatic residue attached to the ligand improved binding affinity and cell permeability nih.gov. The introduction of ester groups capable of forming hydrogen bonds also enhanced binding affinity and cellular potency nih.gov. Conversely, hydrolysis of such esters to carboxylic acids, while slightly increasing binding affinity, diminished cell permeability nih.gov.

Fluorinated Analogues: The development of novel fluorinated hydroxyproline (F-Hyp) analogues has yielded VHL ligands with altered binding characteristics. The stereoselective recognition of specific F-Hyp epimers by VHL has been demonstrated, leading to potent degradation even with weaker VHL binding affinities mdpi.com.

Potency and Affinity: While high affinity for VHL is generally desirable, studies have shown that VHL ligands with moderate or even weak affinities (in the micromolar range) can still support potent protein degradation. This suggests that factors beyond binary binding affinity, such as the stability and geometry of the ternary complex, are critical rsc.orgmdpi.comnih.govresearchgate.netnih.gov.

Structural Mimicry: The (S,R,S)-AHPC ligand is designed to mimic the binding mode of hydroxyproline residues found in the natural substrate of VHL, HIF-1α, thereby effectively hijacking the E3 ligase machinery mdpi.com.

The continuous exploration of modifications to the (S,R,S)-AHPC moiety, alongside advancements in linker design, provides a powerful toolkit for developing highly effective and specific PROTAC degraders.

Compound List:

VH032

this compound

(S,R,S)-AHPC

(S,R,S)-AHPC-NH2

VHL Ligand 1

VHL Ligand 2

VHL Ligand 3

VH101

VH298

GMB-475

ARV-771

ARV-471

MZ1

AT1

ACBI1

ARD-69

ARD-266

VZ185

(S,R,S)-AHPC-PEG2-C2-azide

(S,R,S)-AHPC-PEG3-N3

(S,R,S)-AHPC-PEG4-N3

(S,R,S)-AHPC-PEG6-NHS ester

VH032 amide-alkylC4-acid

VH032 amide-PEG5-acid

VH032 amide-alkylC5-azide

(S,R,S)-AHPC-C7-amine

(S,R,S)-AHPC-Me hydrochloride

(S,R,S)-AHPC-Boc

(S,R,S)-AHPC-(C3-PEG)2-C6-Cl

VHL-1

Advanced Chemical Biology Methodologies Utilizing Vh032 Peg4 N3

Bioorthogonal Click Chemistry Applications

The azide (B81097) group on VH032-Peg4-N3 is a versatile handle for bioorthogonal click chemistry, allowing for efficient and specific conjugation to other molecules. This capability is fundamental to creating complex bioconjugates, including PROTACs.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in PROTAC Assembly

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable click chemistry reaction that forms a stable 1,2,3-triazole ring. This compound, with its terminal azide, readily participates in CuAAC reactions with molecules bearing a terminal alkyne group. This reaction is widely employed in the synthesis of PROTACs, where it is used to covalently link the VHL E3 ligase-binding moiety (VH032-Peg4) to a target protein-binding ligand. This modular approach allows for the rapid generation of diverse PROTAC libraries by varying the target-binding warhead, linker length, or attachment point, facilitating the optimization of protein degradation efficiency. For instance, PROTACs targeting BET proteins have been assembled using VH032 as the VHL recruiter, PEG linkers with azide functionalities, and a pan-BET selective bromodomain inhibitor like JQ1 nih.gov.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation and Probe Development

Beyond CuAAC, this compound can also engage in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. SPAAC involves the reaction of an azide with a strained alkyne, such as those containing dibenzocyclooctyne (DBCO) or bicyclooctyne (BCN) moieties, without the need for a copper catalyst. This copper-free approach is particularly advantageous in biological settings where copper can be cytotoxic or interfere with cellular processes. SPAAC enables the conjugation of VH032-Peg4 to biomolecules or surfaces, making it valuable for developing targeted probes, bioconjugates, and for applications requiring high biocompatibility.

Development of Fluorescent Probes and Imaging Agents Based on VH032-PEG4 Scaffolds

The VH032-PEG4 scaffold, often functionalized with a fluorescent dye, has been instrumental in developing high-affinity probes for studying the VHL E3 ligase.

Synthesis and Application of BODIPY FL VH032 as a VHL E3 Ligase Probe

A notable example is BODIPY FL VH032, a fluorescent probe developed by conjugating the BODIPY FL fluorophore to the VH032 ligand via a PEG4 linker nih.govnih.govmedchemexpress.comacs.orgacs.orgrndsystems.com. This probe exhibits high affinity for the VHL E3 ligase complex, with a reported dissociation constant (Kd) of 3.01 nM nih.govmedchemexpress.comrndsystems.comtocris.comfishersci.co.uk. BODIPY FL VH032 has been synthesized to replace the target-binding moiety in PROTAC structures, creating a tool for directly visualizing and quantifying VHL binding. Its spectral properties, with excitation and emission maxima typically around 504 nm and 520 nm, respectively, are well-suited for fluorescence-based assays medchemexpress.comfishersci.co.uk.

Table 1: BODIPY FL VH032 Fluorescent Probe Characteristics

| Feature | Value | Source |

| Ligand | VH032 | nih.govmedchemexpress.com |

| Fluorophore | BODIPY FL | medchemexpress.comtocris.com |

| Linker | PEG4 | medchemexpress.comacs.orgrndsystems.com |

| VHL Binding Affinity (Kd) | 3.01 nM | nih.govmedchemexpress.comrndsystems.comtocris.comfishersci.co.uk |

| Excitation Max (λex) | ~504 nm | medchemexpress.comfishersci.co.uk |

| Emission Max (λem) | ~520 nm | medchemexpress.comfishersci.co.uk |

| Primary Application | VHL E3 Ligase Fluorescent Probe | nih.govtocris.comstjude.org |

Utility in Target Engagement and PROTAC Evaluation Assays

BODIPY FL VH032 and similar VH032-based fluorescent probes are critical for evaluating target engagement and the efficacy of PROTACs. These probes are utilized in time-resolved fluorescence resonance energy-transfer (TR-FRET) and fluorescence polarization (FP) assays to characterize VHL ligands and assess their binding affinities nih.govnih.govacs.orgstjude.orgbio-techne.com. The high affinity and selectivity of these probes enable sensitive detection of VHL binding, even at low protein concentrations, and are resistant to assay interference nih.govacs.org. This makes them invaluable for high-throughput screening (HTS) campaigns aimed at identifying novel VHL ligands or for validating the binding capability of PROTACs in complex biological matrices nih.govnih.govstjude.org. Furthermore, such probes can be used in target engagement assays, such as NanoBRET, to confirm that PROTACs or their components effectively bind to their intended E3 ligase in a cellular context nih.govbiorxiv.org.

Combinatorial Library Generation for Degrader Discovery and Screening

The modular nature of PROTAC design, enabled by building blocks like this compound, is central to combinatorial library generation. By systematically varying the target-binding ligand and conjugating it to the this compound scaffold via click chemistry, researchers can rapidly synthesize large libraries of potential protein degraders. This approach allows for the efficient screening of numerous compounds to identify those with optimal target degradation profiles, cell permeability, and pharmacokinetic properties, accelerating the discovery of novel therapeutic agents for targeted protein degradation sigmaaldrich.comexplorationpub.com.

Future Perspectives and Research Directions for Vh032 Peg4 N3 Based Degraders

Rational Design Principles for Enhanced PROTAC Potency and Selective Degradation

The rational design of PROTACs is a multifaceted process aimed at optimizing their potency and selectivity. Key to this is the careful consideration of the linker, the target-binding ligand, and the E3 ligase ligand, all of which influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase) that precedes ubiquitination and degradation.

The composition and length of the linker are critical determinants of PROTAC activity. While flexible linkers like PEG have been widely used, there is a growing interest in more rigid and functionalized linkers. nih.gov Rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby increasing potency. nih.gov Furthermore, the linker is not merely a passive spacer; it can engage in interactions with the target protein and the E3 ligase, contributing to the stability of the ternary complex. nih.gov For VH032-Peg4-N3-based degraders, systematic variations of the PEG4 linker length and composition can be explored to fine-tune the distance and orientation between the VHL E3 ligase and the target protein, thereby optimizing degradation efficiency.

The choice of the target-binding ligand and its attachment point to the this compound scaffold also significantly impacts PROTAC performance. A more potent target binder does not always translate to a more effective degrader. researchgate.net The vector of attachment on the target ligand must be carefully selected to ensure that it does not disrupt binding to the target protein while allowing for productive ternary complex formation. The azide (B81097) group of this compound offers a versatile conjugation point, allowing for the exploration of various attachment vectors on the target-binding moiety.

The formation of a stable and cooperative ternary complex is a cornerstone of effective protein degradation. The linker plays a crucial role in mediating favorable protein-protein interactions between the target and the E3 ligase. Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are invaluable for visualizing these ternary complexes and guiding the rational design of linkers that promote optimal interactions. mtoz-biolabs.com Computational modeling and molecular dynamics simulations are also increasingly being used to predict the structure and stability of ternary complexes, aiding in the design of more potent and selective PROTACs. nih.gov

A key challenge in PROTAC design is achieving selectivity for the target protein, particularly when targeting members of a protein family with high structural homology. The linker can be engineered to induce specific protein-protein contacts that are unique to the desired target, thereby enhancing selectivity. mtoz-biolabs.com By systematically modifying the linker of this compound-based PROTACs, it may be possible to develop degraders with exquisite selectivity for their intended targets.

Exploration of Alternative E3 Ligase Recruiters in Conjugation with this compound Scaffolds

While VHL is a widely and successfully utilized E3 ligase in PROTAC design, the human genome encodes over 600 E3 ligases, offering a vast and largely untapped resource for targeted protein degradation. The exploration of alternative E3 ligase recruiters is a burgeoning area of research with the potential to expand the scope of degradable targets and overcome resistance mechanisms that may arise from the downregulation or mutation of VHL.

The modular nature of PROTACs, facilitated by linkers like this compound, allows for the "mix-and-match" of different E3 ligase ligands with various target-binding moieties. While VH032 is specific for VHL, the principles of linker design and conjugation learned from this compound can be applied to scaffolds incorporating ligands for other E3 ligases.

Cereblon (CRBN) is another well-established E3 ligase for PROTAC development, and ligands such as thalidomide (B1683933) and its analogs have been extensively used. mtoz-biolabs.com The development of heterobifunctional PROTACs that can recruit either VHL or CRBN, or even both simultaneously, is an intriguing avenue of investigation. The azide functionality of this compound could potentially be used in click chemistry reactions to synthesize such multi-specific degraders.

Beyond VHL and CRBN, researchers are actively seeking to develop ligands for other E3 ligases, including MDM2, IAPs, RNF4, and DCAF16. The identification and validation of new E3 ligase ligands will broaden the arsenal (B13267) of tools available for targeted protein degradation. Once new ligands are identified, they can be functionalized with linkers and azide groups, similar to this compound, to enable their facile incorporation into PROTACs.

The choice of E3 ligase can also influence the degradation profile of a PROTAC. Different E3 ligases have distinct tissue expression patterns and substrate specificities, which could be leveraged to achieve tissue-selective protein degradation or to target proteins that are not efficiently degraded by the VHL or CRBN pathways. The development of a diverse panel of E3 ligase-recruiting scaffolds, analogous to this compound, will be crucial for realizing the full therapeutic potential of targeted protein degradation.

Integration with Multi-Targeting or Dual-Degradation Strategies

The concept of multi-targeting, where a single therapeutic agent modulates the activity of multiple disease-relevant proteins, has gained significant traction in drug discovery. PROTAC technology is well-suited for the development of multi-targeting agents, including dual-degraders that can simultaneously induce the degradation of two distinct proteins.

One approach to creating dual-degraders is to design a single PROTAC molecule with two different target-binding warheads, each connected to an E3 ligase-recruiting moiety. The this compound scaffold, with its versatile click chemistry handle, is an ideal building block for the synthesis of such multi-specific PROTACs. For example, one could envision a scenario where this compound is conjugated to a warhead for one target, and a similar azide-functionalized linker is attached to a different warhead for a second target. These two components could then be "clicked" onto a central scaffold, creating a dual-degrader.

Another strategy involves the development of trivalent PROTACs. These molecules can have a branched structure, allowing for the simultaneous engagement of two domains on a single target protein, which can enhance binding avidity and degradation efficiency. nih.gov Alternatively, a trivalent PROTAC could be designed to bind to two different target proteins and one E3 ligase, or one target protein and two different E3 ligases. The latter could be a strategy to enhance degradation efficacy or to overcome resistance. The synthesis of these complex architectures can be facilitated by the use of versatile building blocks like this compound.

Dual-ligand PROTACs, which feature two copies of both the target-binding ligand and the E3 ligase ligand, represent another innovative approach. This design aims to increase the avidity of the PROTAC for both the target and the E3 ligase, leading to more stable ternary complexes and enhanced degradation. The azide group of this compound provides a convenient point for dimerization or for attachment to a multivalent scaffold to create such dual-ligand degraders.

The development of multi-targeting and dual-degradation strategies holds great promise for treating complex diseases, such as cancer, where multiple signaling pathways are often dysregulated. By simultaneously targeting two or more disease-driving proteins, it may be possible to achieve synergistic therapeutic effects and to overcome drug resistance. The chemical versatility of scaffolds like this compound will be instrumental in the design and synthesis of these next-generation protein degraders.

Development of Advanced In Vitro and In Vivo Research Models for Comprehensive Evaluation

The comprehensive evaluation of PROTACs requires a suite of robust in vitro and in vivo models to assess their potency, selectivity, and pharmacokinetic and pharmacodynamic properties. As the complexity of PROTACs increases, so too does the need for more sophisticated research models.

In vitro assays are essential for the initial characterization of this compound-based degraders. Standard cell-based assays, such as Western blotting, ELISA, and flow cytometry, are used to quantify the extent of target protein degradation. More advanced techniques, like high-content imaging and mass spectrometry-based proteomics, can provide a more global view of the cellular effects of a PROTAC, including off-target degradation and changes in protein expression profiles. Cellular thermal shift assays (CETSA) can be used to confirm target engagement in a cellular context. To assess the formation of the ternary complex, biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence resonance energy transfer (FRET) are employed.

A critical aspect of PROTAC development is understanding their membrane permeability, which can be challenging due to their relatively large size. In vitro models like the parallel artificial membrane permeability assay (PAMPA) can provide an initial assessment of a PROTAC's ability to cross cell membranes. nih.govmtoz-biolabs.com Caco-2 cell-based assays are also used to predict intestinal absorption.

In vivo models are crucial for evaluating the therapeutic efficacy and safety of this compound-based degraders. Standard animal models, such as xenograft models in mice, are commonly used to assess the anti-tumor activity of cancer-focused PROTACs. In these models, tumor growth inhibition is correlated with the extent of target protein degradation in the tumor tissue. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide a more clinically relevant assessment of a PROTAC's efficacy.

Advanced in vivo models are also being developed to better understand the disposition and activity of PROTACs. Humanized mouse models, where components of the mouse immune system or other tissues are replaced with their human counterparts, can provide insights into the potential for immune-related adverse effects and can better predict human pharmacokinetics. The development of reporter systems, such as HiBiT, allows for the real-time monitoring of protein degradation in living animals.

The comprehensive evaluation of this compound-based degraders using a combination of advanced in vitro and in vivo models will be essential for their successful translation into the clinic. These models will not only help to identify the most promising drug candidates but will also provide valuable insights into the complex biology of targeted protein degradation.

Q & A

Basic Research Questions

Q. How can researchers design reproducible synthesis protocols for VH032-Peg4-N3?

- Methodology : Begin by cross-referencing established protocols for similar PEGylated compounds. Use controlled reaction conditions (e.g., inert atmosphere, precise stoichiometry) and validate purity via HPLC or LC-MS. Document procedural details rigorously, including solvent choices, temperature gradients, and purification steps. Reproducibility hinges on transparent reporting of variables like reaction time and catalyst ratios .

- Data Integration : Compare spectroscopic data (e.g., NMR, IR) with literature to confirm structural fidelity. Use standardized reference materials for calibration .

Q. What experimental approaches are recommended to characterize the stability of this compound in aqueous buffers?

- Methodology : Conduct accelerated stability studies under varying pH (e.g., 4.0–7.4) and temperatures (25°C–37°C). Monitor degradation via UV-Vis spectroscopy or mass spectrometry. Include control samples with stabilizers (e.g., antioxidants) to identify degradation pathways .

- Analysis : Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under physiological conditions .

Q. How should researchers conduct a literature review to identify gaps in this compound applications?

- Methodology : Systematically search databases like PubMed and SciFinder using keywords (e.g., "this compound," "PROTAC linker," "E3 ligase targeting"). Filter for primary sources and prioritize recent studies (post-2020). Annotate conflicting findings (e.g., binding affinities) and unresolved mechanistic questions .

- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential research directions .

Advanced Research Questions

Q. How can contradictory binding affinity data for this compound across studies be resolved?

- Methodology :

Assay Validation : Replicate experiments using identical buffer systems (e.g., ionic strength, pH) and instrumentation.

Orthogonal Techniques : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to rule out method-specific artifacts .

Statistical Analysis : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

Q. What strategies optimize this compound’s integration into PROTAC-based drug delivery systems?

- Methodology :

Structure-Activity Relationship (SAR) : Modify PEG4 chain length or N3-terminal groups to balance solubility and target engagement. Use molecular dynamics simulations to predict linker flexibility .

In Vitro/In Vivo Correlation : Test pharmacokinetics in 3D cell cultures before advancing to murine models. Monitor off-target effects via proteome-wide profiling .

- Data Interpretation : Apply PICO framework (Population, Intervention, Comparison, Outcome) to structure hypothesis testing .

Q. How can researchers address discrepancies in cellular uptake efficiency of this compound-conjugated compounds?

- Methodology :

Standardized Protocols : Use flow cytometry with fluorescently tagged this compound to quantify uptake across cell lines. Control for variables like incubation time and serum concentration .

Mechanistic Studies : Inhibit endocytic pathways (e.g., clathrin-mediated vs. caveolae) to identify uptake mechanisms .

- Reporting : Include raw data in appendices and detail instrument calibration in supplementary materials to enhance reproducibility .

Methodological Best Practices

- Data Collection : Maintain permanent, annotated records of experimental parameters (e.g., lot numbers, software versions) to enable replication .

- Conflict Resolution : When literature contradictions arise, convene interdisciplinary teams to review methodology and propose consensus protocols .

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including rigorous statistical validation and ethical data presentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.